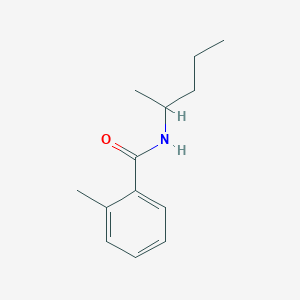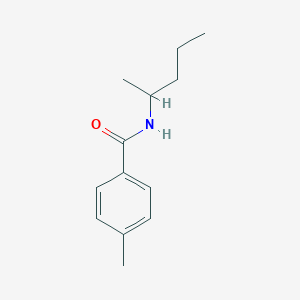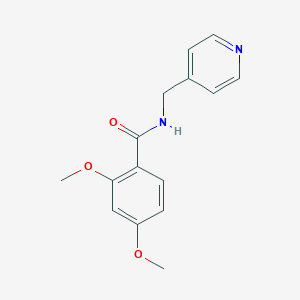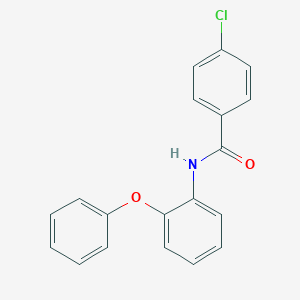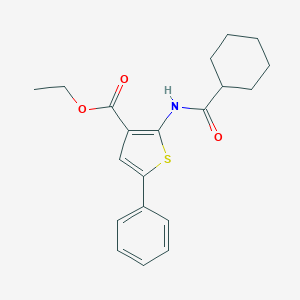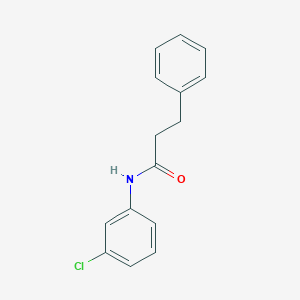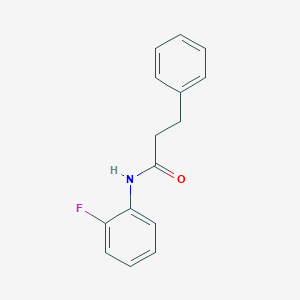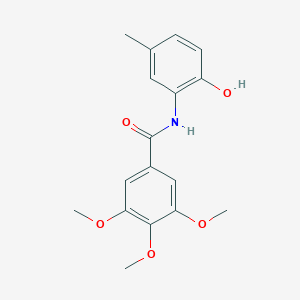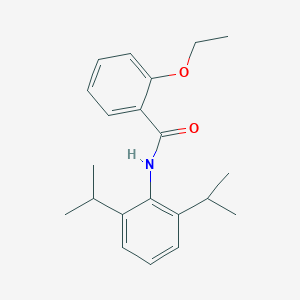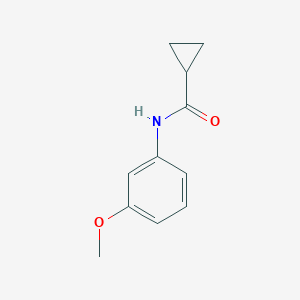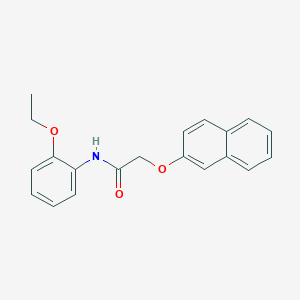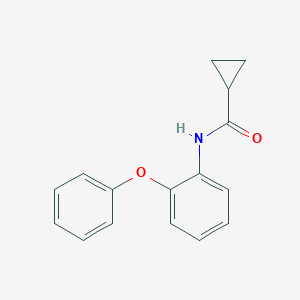![molecular formula C25H19NO2 B291425 N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291425.png)
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C25H19NO2 It belongs to the class of aromatic carboxamides and is characterized by the presence of a biphenyl structure substituted with a phenoxy group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with 2-phenoxyaniline. The reaction can be carried out using various coupling agents and catalysts to facilitate the formation of the amide bond.
-
Direct Amidation: : Biphenyl-4-carboxylic acid is reacted with 2-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
-
Catalytic Amidation: : An alternative method involves the use of a catalyst such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid, facilitating the formation of the amide bond with 2-phenoxyaniline. This method can provide good to excellent yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The phenoxy group and the biphenyl structure can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy or biphenyl substituents.
Scientific Research Applications
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent, showing activity against various cancer cell lines.
Materials Science: Due to its aromatic structure, the compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound’s ability to interact with biological targets such as enzymes makes it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . It may also interact with cellular proteins, affecting cell viability and proliferation.
Comparison with Similar Compounds
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
Biphenyl-4-carboxamide: Lacks the phenoxy group, resulting in different chemical and biological properties.
N-phenylbiphenyl-4-carboxamide: Similar structure but without the phenoxy substitution, leading to variations in reactivity and applications.
N-(2-methoxyphenyl)biphenyl-4-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H19NO2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C25H19NO2/c27-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)26-23-13-7-8-14-24(23)28-22-11-5-2-6-12-22/h1-18H,(H,26,27) |
InChI Key |
PVWHTHLIGVLUGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


